molecular formula C19H17NO2 B12573910 3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine CAS No. 561053-58-5

3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B12573910
CAS No.: 561053-58-5
M. Wt: 291.3 g/mol
InChI Key: HITRQBSARNOHAB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves a multicomponent reaction. One common method is the one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50°C. This environmentally benign protocol offers high yields (85-95%) and operational simplicity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable solvents and catalysts, are often applied to scale up the synthesis process. Microwave-assisted synthesis and solvent-free conditions are also explored to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while substitution can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is unique due to its specific structural features, such as the methoxyphenyl group and the naphthalene ring.

Properties

CAS No.

561053-58-5

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f][1,3]benzoxazine

InChI

InChI=1S/C19H17NO2/c1-21-15-9-6-14(7-10-15)19-20-12-17-16-5-3-2-4-13(16)8-11-18(17)22-19/h2-11,19-20H,12H2,1H3

InChI Key

HITRQBSARNOHAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NCC3=C(O2)C=CC4=CC=CC=C34

Origin of Product

United States

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